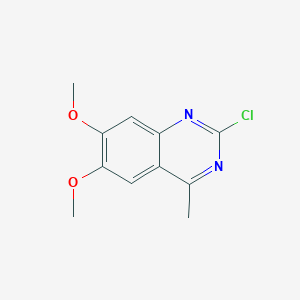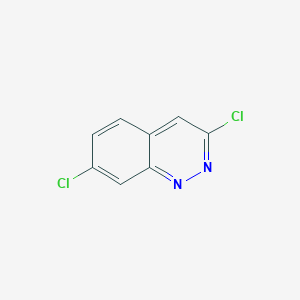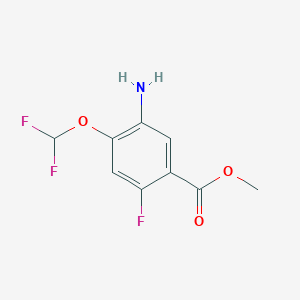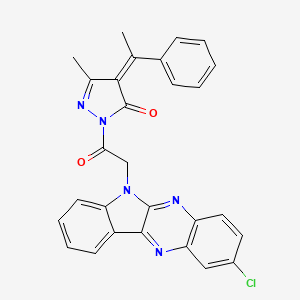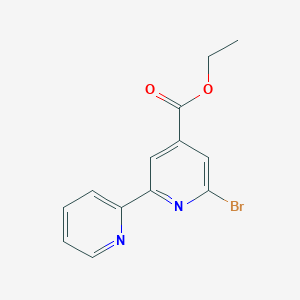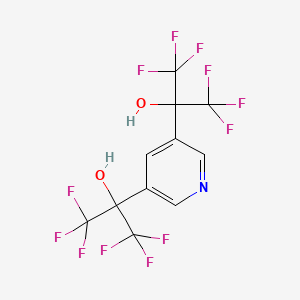
2,2'-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is a fluorinated organic compound characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with 1,1,1,3,3,3-hexafluoropropan-2-ol groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) typically involves the reaction of pyridine derivatives with hexafluoropropanol. One common method includes the use of hydrogen fluoride and isopropanol to produce 1,1,1,3,3,3-hexafluoropropan-2-ol, which is then reacted with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atoms in the hexafluoropropanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives.
科学的研究の応用
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
作用機序
The mechanism of action of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoropropan-2-ol: A simpler fluorinated alcohol with similar properties but lacking the pyridine ring.
3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Another pyridine-based compound with different substituents, used in similar applications.
Uniqueness
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is unique due to its combination of a pyridine ring and highly fluorinated alcohol groups. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in specialized applications.
特性
分子式 |
C11H5F12NO2 |
|---|---|
分子量 |
411.14 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C11H5F12NO2/c12-8(13,14)6(25,9(15,16)17)4-1-5(3-24-2-4)7(26,10(18,19)20)11(21,22)23/h1-3,25-26H |
InChIキー |
HNRUXCPLONENTM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


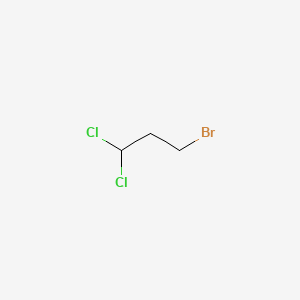
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
